3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using renewable catalysts and minimizing waste, can further optimize industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has a similar pyrazole core but with different substituents, leading to distinct properties and applications.
Hydrazine-coupled pyrazoles: These derivatives exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and an ethyl group on the pyrazole ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI Key |
YQYSVHXHQRTGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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